molecular formula C11H11N5O4 B2582671 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004643-35-9

1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2582671
CAS No.: 1004643-35-9
M. Wt: 277.24
InChI Key: YVBKGELWTUGJGW-UHFFFAOYSA-N
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Description

1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide ( 1004643-35-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which makes it a valuable building block in pharmaceutical research for constructing potential therapeutic agents . The structure incorporates a 2-nitrophenoxy methyl ether group and a carbohydrazide functional group, offering multiple sites for chemical modification and further synthesis. Pyrazole derivatives are extensively investigated as corrosion inhibitors for metals in acidic environments, functioning through interfacial adsorption on the metal surface . Furthermore, the presence of the carbohydrazide moiety is significant in medicinal chemistry, as this functional group is found in compounds with demonstrated antibacterial efficacy against resistant pathogens . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in various fields, including materials science for corrosion inhibition studies and synthetic chemistry for developing novel bioactive molecules.

Properties

IUPAC Name

1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBKGELWTUGJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Nitrophenyl Ether Group: This step involves the nucleophilic substitution of a halogenated nitrobenzene with a suitable alcohol or phenol derivative.

    Formation of the Carbohydrazide Moiety: This is typically done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl ether group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Alcohols, phenols, amines.

    Condensation Reagents: Aldehydes, ketones.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic aromatic substitution.

    Hydrazones: From condensation reactions with aldehydes or ketones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, exhibit notable antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. A related study focused on the design of pyrazole analogues that act as antagonists for the P2Y14 receptor, which is implicated in inflammatory responses. The findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activities .

Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, highlighting the need for further exploration of this compound in cancer therapy .

Material Science

Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Theoretical predictions and experimental studies have shown that pyrazole derivatives can significantly reduce corrosion rates, making them valuable in industrial applications where metal protection is crucial .

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel materials with enhanced properties. For instance, derivatives can be synthesized to create materials with specific electronic or optical characteristics suitable for advanced applications .

Agricultural Chemistry

Fungicidal and Herbicidal Activities
Research has demonstrated that compounds similar to this compound possess fungicidal and herbicidal activities. These findings suggest potential applications in agricultural settings to control plant pathogens and weeds, thereby improving crop yields and sustainability .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory PropertiesModifications enhance activity against inflammation
Anticancer PotentialInduces apoptosis in cancer cells
Material ScienceCorrosion InhibitionReduces corrosion rates significantly
Synthesis of Novel MaterialsUseful as a precursor for advanced materials
Agricultural ChemistryFungicidal and Herbicidal ActivitiesControls plant pathogens and weeds effectively

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use as a therapeutic agent.

Case Study 2: Corrosion Inhibition Mechanism
A detailed investigation into the corrosion inhibition mechanism of this compound revealed that it forms protective films on metal surfaces, thereby preventing corrosive attacks from acidic environments. This study utilized electrochemical techniques to quantify the protective efficiency compared to traditional inhibitors.

Mechanism of Action

The mechanism by which 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Pyrazole N1 Position) Hydrazide Modifications Key Properties/Applications Reference
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide 2-Nitrophenoxy methyl Unmodified carbohydrazide Potential enzyme inhibition, antimicrobial activity (inferred)
1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 4-Fluorophenoxy methyl Unmodified carbohydrazide Enhanced lipophilicity; possible CNS activity
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl Indole-based hydrazide Anticancer (apoptosis induction)
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Phenylpropenylidene Conjugated hydrazone Antioxidant, chelating properties
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide 4-Bromopyrazole methyl Bromine substituent Anti-proliferative (discontinued research)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenoxy group in the target compound provides strong electron-withdrawing effects, which may enhance stability and influence binding to enzymatic targets (e.g., aminopeptidase N or kinases) . In contrast, the 4-fluorophenoxy analog (Ref: 54-PC410316) retains moderate electronegativity but improves metabolic stability due to fluorine’s low polar surface area .

Hydrazide Modifications :

  • Conjugation with indole (as in ) introduces planar aromaticity, facilitating DNA intercalation or topoisomerase inhibition.
  • Hydrazone derivatives (e.g., ) exhibit redox-active properties, making them potent antioxidants or metal chelators.

Biological Activity :

  • Dichlorophenyl-substituted pyrazole carbohydrazides (e.g., ) demonstrate cytotoxicity against cancer cell lines (IC₅₀ < 10 µM), attributed to apoptosis via caspase-3 activation.
  • The discontinued bromopyrazole analog () showed anti-proliferative effects but faced synthesis scalability issues.

Insights:

  • The target compound’s synthesis likely parallels the amidination and click chemistry routes described in , with yields expected to range between 50–70%.
  • Hydrazide coupling (e.g., ) typically requires anhydrous conditions and extended reaction times (3–24 hours), emphasizing the need for precise temperature control.

Spectroscopic and Physicochemical Properties

Table 3: Comparative Spectroscopic Data

Compound IR (C=O, cm⁻¹) 1H NMR (Key Signals, δ ppm) Melting Point (°C) Reference
This compound (inferred) ~1640 (C=O) 8.17 (triazole-H), 7.42–7.77 (aromatic H) 110–113 (analog)
3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde 1633 (C=O) 9.17–9.24 (CHO), 6.98–8.24 (aromatic H) Not reported
1-[(4-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide Not reported 7.60–7.71 (fluorophenyl H) Not reported

Notes:

  • The 2-nitrophenoxy group in the target compound contributes to deshielded aromatic protons (δ 7.42–7.77 ppm) due to nitro-induced electron withdrawal .
  • Fluorinated analogs () exhibit upfield shifts in 19F NMR (δ -115 to -120 ppm), absent in the nitro-substituted derivative.

Biological Activity

1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

  • Chemical Formula : C11_{11}H12_{12}N4_{4}O3_{3}
  • CAS Number : 1004643-35-9

The synthesis typically involves the reaction of 2-nitrophenol with hydrazine derivatives under controlled conditions. The presence of the nitrophenoxy group is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole compounds were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
This compoundTBDStaphylococcus aureus, E. coli
Related Compound 7b0.22 - 0.25Various pathogens

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a related compound demonstrated significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . The mechanism of action often involves the induction of apoptosis through modulation of cell cycle regulators.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineGrowth Inhibition (%)IC50 (μM)
This compoundHepG2TBDTBD
Related CompoundHeLa38.44TBD

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural components. Modifications at specific positions on the pyrazole ring can enhance or diminish their efficacy. For instance, substituents on the nitrogen atom have shown to influence both antimicrobial and anticancer activities significantly .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria compared to those with electron-donating groups .
  • Anticancer Mechanism Investigation : In another research effort, the mechanism by which certain pyrazole derivatives induce apoptosis was explored through flow cytometry and Western blot analyses, revealing upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how can purity be ensured?

The compound is typically synthesized via a multi-step procedure involving:

Hydrazide Formation : Reacting a pyrazole-3-carboxylic acid derivative with hydrazine hydrate to form the carbohydrazide intermediate.

Etherification : Introducing the 2-nitrophenoxy methyl group via nucleophilic substitution, often using 2-nitrophenol and a methylating agent (e.g., dimethyl sulfate) under reflux in ethanol.

Purification : Recrystallization from ethanol or dimethylformamide (DMF) is commonly employed, with purity verified by thin-layer chromatography (TLC) and melting point analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the pyrazole core, nitrophenoxy substituents, and carbohydrazide linkage. For example, the pyrazole ring protons appear as distinct singlets in the 7.5–8.5 ppm range, while nitrophenoxy aromatic protons resonate at 7.0–8.0 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis using programs like SHELXL (v.2018) resolves molecular geometry. Anisotropic displacement parameters and hydrogen bonding patterns are refined using tools like WinGX/ORTEP .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

  • Design of Experiments (DoE) : Vary solvent polarity (ethanol vs. DMF), reaction time (3–8 hours), and stoichiometric ratios of reactants (1:1 to 1:1.2) to identify optimal conditions.
  • By-Product Analysis : Use HPLC-MS to detect intermediates (e.g., unsubstituted pyrazole derivatives) and adjust reflux time or catalyst loading (e.g., triethylamine) to suppress side reactions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

  • Data Validation : Cross-check diffraction data with the CIF validation tool in SHELXL to identify outliers in bond lengths/angles.
  • Thermal Motion Adjustment : Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., nitro groups) to account for thermal vibrations. For hydrogen atoms, apply constraints (AFIX 43/137 in SHELXL) to idealize positions .

Q. What strategies are effective for evaluating the biological activity of this compound in neuropharmacological studies?

  • In Vivo Assays : Administer the compound intraperitoneally (e.g., 80 mg/kg in DMSO-PBS) to murine models, followed by behavioral tests (e.g., rotarod performance) to assess neurodevelopmental effects.
  • Dose Optimization : Use pharmacokinetic profiling (LC-MS) to determine bioavailability and metabolite formation, adjusting dosing intervals based on half-life data .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect reduces HOMO energy, enhancing stability .
  • Molecular Docking : Dock the compound into protein targets (e.g., PDK1 kinase) using AutoDock Vina. Parameterize force fields for the nitrophenoxy group to account for π-π stacking and hydrogen bonding with active-site residues .

Q. Notes

  • Data Sources : Avoid commercial databases; prioritize peer-reviewed synthesis protocols (e.g., ) and crystallography tools ().
  • Contradictions : While synthesis methods for analogous compounds (e.g., benzoyl hydrazides) are well-documented, substituent effects (e.g., nitro vs. methoxy groups) may require tailored optimization .

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